molecular formula C19H27ClN2O5 B1252180 Valifenalate CAS No. 283159-90-0

Valifenalate

Cat. No.: B1252180
CAS No.: 283159-90-0
M. Wt: 398.9 g/mol
InChI Key: DBXFMOWZRXXBRN-LWKPJOBUSA-N
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Scientific Research Applications

Valifenalate has several scientific research applications, including:

Mechanism of Action

Valifenalate’s pesticidal mode of action is as a cellulose synthase inhibitor . It can affect all growth stages of oomycetes, including zoospore release and swimming, ascospore germination, hyphal growth, and spore .

Safety and Hazards

Valifenalate has a low oral toxicity but there is some evidence that it may be carcinogenic . It is toxic if swallowed, toxic in contact with skin, causes serious eye irritation, and is harmful if inhaled .

Future Directions

FMC Corporation has secured exclusive rights to develop and market Valifenalate . They plan to roll out this compound mixtures in Latin America immediately with more markets to follow soon after . This addition further diversifies the company’s crop protection portfolio and strengthens its agricultural business .

Preparation Methods

Valifenalate is synthesized through a series of chemical reactions involving the coupling of specific reagents. The synthetic route typically involves the following steps:

Industrial production methods involve optimizing these reaction conditions to achieve high yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets the required standards .

Chemical Reactions Analysis

Valifenalate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are this compound acid and other related metabolites .

Properties

IUPAC Name

methyl 3-(4-chlorophenyl)-3-[[(2S)-3-methyl-2-(propan-2-yloxycarbonylamino)butanoyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O5/c1-11(2)17(22-19(25)27-12(3)4)18(24)21-15(10-16(23)26-5)13-6-8-14(20)9-7-13/h6-9,11-12,15,17H,10H2,1-5H3,(H,21,24)(H,22,25)/t15?,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXFMOWZRXXBRN-LWKPJOBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Cl)NC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Cl)NC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058051
Record name Valifenalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

283159-90-0
Record name Valifenalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=283159-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valifenalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0283159900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valifenalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-Alanine, N-[(1-methylethoxy)carbonyl]-L-valyl-3-(4-chlorophenyl)-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.911
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VALIFENALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4BR27QQ5S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Valifenalate and what is its mode of action?

A1: this compound is a fungicide used to control plant diseases. While its exact mode of action is not fully elucidated, it is believed to interfere with the formation of cell walls in fungi, ultimately leading to their death.

Q2: What types of crops is this compound registered for use on?

A: this compound is registered for use on a variety of crops, including lettuces, tomatoes, aubergines, onions, shallots and garlic [, ].

Q3: Are there analytical methods available to detect this compound residues in crops?

A: Yes, several analytical methods have been developed for the detection and quantification of this compound residues in various crops. These methods often involve extraction techniques like liquid-liquid extraction [] or solid-phase extraction [], followed by analysis using high-performance liquid chromatography (HPLC) with UV detection [, ] or liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, ]. These methods are sensitive and able to detect residues at low levels, ensuring food safety.

Q4: What is the degradation behavior of this compound in the environment?

A: Research has explored the degradation behavior of this compound in grape fields []. Understanding the degradation pathways and rates is crucial for assessing its environmental persistence and potential impact on ecosystems.

Q5: Have there been any studies on the efficacy of this compound against specific plant diseases?

A: Yes, studies have investigated the efficacy of this compound against diseases caused by Phytophthora spp. in ornamental plants [], crown rot of roses caused by Phytophthora citrophthora [], and its use in combination with other fungicides against downy mildew and powdery mildew in vineyards [].

Q6: Are there any concerns regarding the development of resistance to this compound in plant pathogens?

A6: While the provided research articles do not specifically address resistance mechanisms, this is an important aspect to consider for any pesticide. Monitoring for potential resistance development in target fungal populations is crucial for sustainable disease management.

Q7: What are the maximum residue levels (MRLs) for this compound in food, and how are they established?

A: Maximum residue levels (MRLs) for this compound have been established by regulatory bodies like the European Food Safety Authority (EFSA) [, ]. These MRLs are determined based on good agricultural practices and ensure that residues in food remain below levels considered safe for human consumption.

Q8: What is the role of the Codex Committee on Pesticide Residues (CCPR) in regulating this compound?

A: The Codex Committee on Pesticide Residues (CCPR) plays a crucial role in setting international standards for pesticide residues in food, including this compound []. These standards help facilitate international trade and ensure the safety of traded food products.

Q9: Has the safety of this compound for consumers been assessed?

A: Yes, the safety of this compound has been evaluated by regulatory agencies. Risk assessments conducted by EFSA indicate that the long-term intake of this compound residues, when used according to good agricultural practices, is unlikely to pose a risk to consumer health [].

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